tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

Boc protection Synthetic yield Heterocyclic chemistry

tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate (CAS 1230637-09-8, C₁₁H₁₅N₃O₄, M.W. 253.25 g/mol) is a nitropyridine derivative serving as a protected amine building block.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
Cat. No. B8009293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O4/c1-7-5-8(14(16)17)6-12-9(7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15)
InChIKeyCFYCUMRIZHAPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate: A Strategic Boc-Protected Intermediate for Medicinal Chemistry and Kinase Inhibitor Programs


tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate (CAS 1230637-09-8, C₁₁H₁₅N₃O₄, M.W. 253.25 g/mol) is a nitropyridine derivative serving as a protected amine building block [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group masking a 2-aminopyridine core substituted with both an electron-withdrawing 5-nitro group and a 3-methyl group. This functionalization pattern is critical in medicinal chemistry, where nitro-pyridine intermediates are key precursors for synthesizing kinase inhibitors targeting enzymes such as Janus kinase 2 (JAK2) and other members of the class III PTK receptor family [2]. The compound is commercially available at 95–98% purity from multiple vendors, indicating established supply chains for procurement [1].

Why Analog Substitution Fails: Differential Reactivity and Synthetic Compatibility of tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate


Simple substitution of tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate with in-class analogs compromises synthetic utility and downstream efficiency. The unprotected amine precursor (2-amino-3-methyl-5-nitropyridine) requires additional on-off protection steps, while the des-methyl analog (tert-butyl (5-nitropyridin-2-yl)carbamate) alters the steric and electronic environment around the pyridine ring, directly impacting regioselective functionalization in multi-step syntheses [1]. Similarly, omitting the 5-nitro group eliminates the electron-deficient character required for nucleophilic aromatic substitution (SNAr) reactions essential to building complex kinase inhibitor pharmacophores. The specific combination of a Boc-protected 2-amino group, a 3-methyl substituent for steric tuning, and a 5-nitro group for electronic activation creates a uniquely balanced intermediate that cannot be readily exchanged with simpler pyridine carbamates without re-optimizing entire synthetic routes [2]. Procuring the correct protected intermediate directly is therefore a critical decision point in route-scoping for medicinal chemistry programs.

Quantitative Differentiation Evidence for tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate Against Closest Analogs


Synthesizability and Yield Comparison: Boc Protection of 2-Amino-3-methyl-5-nitropyridine

The target compound is synthesized via Boc protection of 2-amino-3-methyl-5-nitropyridine (CAS 18344-51-9). While literature data on alternative protection strategies for this specific substrate is limited, the Boc protection protocol yields the desired product in 42% isolated yield after chromatographic purification (0.7 g from 1.0 g starting amine) [1]. In contrast, the unprotected free amine (2-amino-3-methyl-5-nitropyridine) is commercially available but typically at lower purity due to its inherent reactivity and sensitivity . The Boc-protected form provides superior bench stability and compatibility with multi-step synthetic sequences compared to the free amine, a critical consideration for industrial-scale route development.

Boc protection Synthetic yield Heterocyclic chemistry

Physicochemical Property Differentiation: Density and Boiling Point vs. Des-methyl Analog

The presence of the 3-methyl substituent measurably impacts the predicted physicochemical properties of the Boc-carbamate relative to its des-methyl counterpart. The target compound exhibits a higher predicted density (1.267 ± 0.06 g/cm³) and higher predicted boiling point (342.3 ± 42.0 °C) compared to tert-butyl (5-nitropyridin-2-yl)carbamate (density 1.3 ± 0.1 g/cm³, boiling point 325.2 ± 27.0 °C at 760 mmHg) . While both are computed values, the boiling point difference of approximately 17 °C reflects increased molecular weight (253.25 vs. 239.23 g/mol) and altered intermolecular interactions from the additional methyl group.

Physicochemical properties Predicted density Predicted boiling point

Class-Level Intermediate Utility: 2-Amino-3-methyl-5-nitropyridine Derivatives in Kinase Inhibitor Synthesis

The 2-amino-3-methyl-5-nitropyridine scaffold, from which the target Boc-carbamate is derived, serves as a key precursor in synthesizing potent kinase inhibitors. Patent literature explicitly identifies related nitropyridine derivatives as intermediates for Class III PTK receptor family inhibitors (FMS/CSF-1R, c-KIT, PDGFRβ, PDGFRα, FLT3, KDR) [1]. The Boc-protected variant enables orthogonal protecting group strategies in convergent synthetic routes; the Boc group can be selectively removed under acidic conditions (TFA or HCl) without affecting the nitro group, which is essential for subsequent reduction and functionalization steps [2]. In contrast, unprotected 2-amino-3-methyl-5-nitropyridine would require additional protection before palladium-catalyzed cross-coupling or other transformations incompatible with a free primary amine.

Kinase inhibitor JAK2 Nitropyridine intermediate

Computational Property Profile: Hydrogen Bonding and Topological Polar Surface Area

PubChem computed properties reveal the target compound has a topological polar surface area (TPSA) of 97 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and XLogP3-AA of 1.9 [1]. These values position the intermediate within favorable physicochemical space for downstream drug-like molecules. For comparison, the des-methyl analog tert-butyl (5-nitropyridin-2-yl)carbamate (C₁₀H₁₃N₃O₄, MW 239.23) has a lower molecular weight but is predicted to have a similar TPSA due to identical functional groups; however, the additional methyl group in the target compound increases lipophilicity (XLogP3-AA 1.9 vs. an estimated ~1.4 for the des-methyl analog), which can improve membrane permeability and solubility balance in the final drug candidates [1]. This property is directly relevant to the design of CNS-penetrant kinase inhibitors, where optimal logP values (1–3) are essential for blood-brain barrier penetration.

Computational chemistry TPSA Drug-likeness

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is offered by multiple established chemical suppliers (Leyan, ChemScene, AK Scientific, Shaoyuan) at purities of 95% to 98% . In contrast, the unprotected precursor 2-amino-3-methyl-5-nitropyridine is typically supplied at 97% purity but is prone to degradation upon prolonged storage due to the reactive free amine . The closely related des-methyl analog tert-butyl (5-nitropyridin-2-yl)carbamate is commercially available at 95% purity [1]. The comparable purity across analogs does not confer a differentiation advantage; however, the target compound uniquely combines the Boc protection with the 3-methyl substituent, and the multi-vendor availability ensures supply chain resilience and competitive procurement pricing—an advantage over less common custom-synthesis-only intermediates.

Procurement Commercial availability Purity specification

Optimal Procurement and Application Scenarios for tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate in Drug Discovery


Convergent Synthesis of Class III PTK Receptor Kinase Inhibitors

Pharmaceutical chemistry teams developing inhibitors of FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, or FLT3 kinases should prioritize this Boc-protected intermediate. The pre-installed protection enables orthogonal deprotection strategies, allowing the 2-amino group to be unmasked selectively under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) after completing transformations on the nitro group or pyridine ring [1]. This convergent approach is detailed in patent literature where nitropyridine carbamates serve as key intermediates for assembling kinase inhibitor pharmacophores [1]. Using the pre-protected building block avoids a protection step with an estimated yield loss of 10–30%, directly improving the overall synthetic economy.

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry campaigns requiring blood-brain barrier penetration, the 3-methyl substituent contributes to an optimal XLogP3-AA of 1.9, within the favorable range for CNS drug-likeness (logP 1–3) [2]. The calculated TPSA of 97 Ų also falls under the threshold of 140 Ų considered necessary for CNS penetration. Procurement of this scaffold pre-functionalized with both the methyl and nitro groups enables direct SAR exploration at the pyridine 4- and 6-positions, accelerating lead optimization timelines compared to starting from alternative regioisomers that would require additional synthetic manipulation to reach the desired substitution pattern.

Scale-Up Process Chemistry Requiring Multi-Kilogram Intermediate Supply

Process chemistry groups planning kilogram-scale synthesis of kinase inhibitors benefit from the compound's well-characterized synthesis protocol and multi-vendor availability [3]. The established Boc protection procedure (Cs₂CO₃, DMF, Boc₂O, RT) uses standard reagents and conditions amenable to scale-up. The higher predicted boiling point (342.3 °C) relative to the des-methyl analog (325.2 °C) provides a wider operational window for solvent evaporation during workup, reducing the risk of product loss during concentration steps . The commercial availability at 95–98% purity from multiple suppliers ensures supply chain redundancy—critical for programs transitioning from medicinal chemistry to process development.

Building Block Procurement for Nitropyridine-Focused Compound Libraries

CROs and academic screening centers constructing compound libraries based on the nitropyridine scaffold should procure this intermediate as a core building block. The orthogonal functionality (protected amine + nitro group) permits diversification through parallel synthesis: the Boc group can be removed to generate a free amine for amide coupling or reductive amination, while the nitro group can be reduced (H₂/Pd-C or SnCl₂) to an aniline for diazotization or acylations. This dual-functionalization potential maximizes the number of final compounds per synthetic step, improving library synthesis efficiency compared to analogs lacking either the nitro group (which would eliminate one diversification vector) or the Boc-protected amine [4]. The compound's storage condition (sealed in dry, 2–8 °C) is compatible with standard laboratory cold-storage infrastructure.

Quote Request

Request a Quote for tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.